Nik smi1
CAS No.:
Cat. No.: VC0537224
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19N3O4 |
---|---|
Molecular Weight | 365.4 g/mol |
IUPAC Name | 6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide |
Standard InChI | InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 |
Standard InChI Key | LQSHXYHWYGKAMX-FQEVSTJZSA-N |
Isomeric SMILES | CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |
SMILES | CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |
Canonical SMILES | CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
NIK SMI1 is characterized by the chemical formula C20H19N3O4 with a molecular weight of 365.4 g/mol . Its IUPAC name is 6-(3-{2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl}phenyl)-4-methoxypyridine-2-carboxamide, also known as (R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide . The compound features distinct structural elements that contribute to its specific binding properties and pharmacological activity.
Physicochemical Properties
The table below summarizes the key physicochemical properties of NIK SMI1:
Property | Value |
---|---|
Molecular Formula | C20H19N3O4 |
Molecular Weight | 365.4 g/mol |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 105.75 |
XLogP | 1.39 |
CAS Number | 1660114-31-7 |
PubChem CID | 117902000 |
These properties contribute to the compound's favorable pharmacokinetic profile across species, making it suitable for both in vitro and in vivo applications .
Mechanism of Action
NIK SMI1 functions as a potent and selective inhibitor of the NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. This pathway plays essential roles in immune regulation, B cell development, and inflammatory responses.
Target Specificity and Potency
NIK SMI1 demonstrates remarkable potency and selectivity for its primary target:
Parameter | Value | Assay Type |
---|---|---|
Ki | 0.23 ± 0.17 nM | NIK biochemical assay |
IC50 | 34 nM | NF-κB reporter gene in HEK293 cells |
IC50 | 373 nM | BAFF-induced B cell survival |
The compound exhibits excellent selectivity when screened against a panel of 228 kinases at 0.100 μM, with significant inhibition observed only for RelB (70 nM) and KHS1 (>50% inhibition) . Importantly, NIK SMI1 shows no inhibitory effect on RelA activity, demonstrating its selectivity for the non-canonical NF-κB pathway over the canonical pathway .
Signaling Pathway Interaction
NIK functions downstream of several TNF family receptors, including:
By inhibiting NIK, the compound blocks non-canonical NF-κB signaling without affecting canonical NF-κB pathways. This selective inhibition recapitulates effects similar to those observed with the anti-BAFF biologic belimumab, which is approved for systemic lupus erythematosus (SLE) treatment .
Preclinical Research Findings
Effects on B Cell Biology
NIK SMI1 administration to wild-type mice demonstrates dose-dependent effects on B cell survival, particularly affecting marginal zone and follicular B cells . These effects align with the phenotype observed in NIK-deficient mice, supporting the compound's on-target activity in vivo . Key observations include:
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Reduced marginal zone and follicular B cell populations
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Decreased serum IgA levels
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Suppressed germinal center development
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Inhibited IgG1 production
These findings highlight the compound's ability to modulate adaptive immune responses through disruption of the non-canonical NF-κB pathway.
Autoimmune Disease Models
In a systemic lupus erythematosus (SLE) mouse model, NIK SMI1 treatment demonstrated significant therapeutic benefits:
Effect | Observation |
---|---|
Germinal Center B Cells | Significantly reduced |
Plasma Cell Differentiation | Inhibited |
CD4 Effector Memory T Cells | Reduced |
Follicular Helper T Cells | Reduced |
Total Splenocyte Count | Maintained at normal levels |
Total CD4 T Cell Numbers | Unchanged |
Mortality | Significantly reduced |
Inflammatory Disease Models
NIK-SMI1 has shown promising results in periodontitis models. In a ligature-induced mice model of periodontitis, administration of NIK-SMI1:
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Strongly inhibited RANKL-stimulated non-canonical NF-κB signaling
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Decreased nuclear p52 expression and activity
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Reduced osteoclast-specific gene expression
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Enhanced IFN-β expression
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Attenuated periodontitis progression
These findings suggest that NIK-SMI1 may serve as a potential therapeutic approach for inflammatory conditions involving bone destruction, such as periodontitis.
Cancer Models
In mouse intrahepatic cholangiocarcinoma xenografts, NIK SMI1 treatment was well-tolerated without weight loss or adverse effects on blood parameters. The compound inhibited tumor cell proliferation both in vivo and in vitro, though without inducing apoptosis . This suggests potential clinical relevance for cancer treatment, particularly in combination with cytotoxic agents that can complement its antiproliferative effects.
Pharmacokinetics and Dosage
NIK SMI1 demonstrates a favorable pharmacokinetic profile across species, making it suitable for both experimental and potential therapeutic applications . Based on preclinical studies, the following dosing parameters have been established:
Parameter | Recommended Value |
---|---|
In vitro functional assays | ~1 μM |
In vivo dosage (mice) | 60-200 mg/kg |
Administration route | Oral (BID) |
Model organism | C57BL/6 mice |
Research indicates that the compound is well-tolerated at therapeutic doses with no reported significant adverse effects in preclinical models .
Development History
NIK SMI1 was developed and first published by Brightbill et al. as a commercially available small molecule inhibitor of NIK . In the same year (2018), Blaquiere et al. published work on a compound with nearly identical molecular structure, selected for its favorable in vivo pharmacokinetic profile .
The compound has undergone review by the Chemical Probes Portal, which noted its high potency, selectivity, and effectiveness in both in vitro and in vivo settings . Current availability includes commercial sources, allowing for further research into its mechanisms and therapeutic applications.
Limitations and Future Directions
Despite the promising preclinical data, several limitations and knowledge gaps remain:
Clinical Translation Considerations
For clinical development, several factors require attention:
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Optimization of formulation for human administration
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Establishment of pharmacokinetic/pharmacodynamic relationships in humans
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Identification of reliable biomarkers for treatment monitoring
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Development of patient selection criteria for targeted therapy approaches
Competitive Landscape
NIK SMI1 represents an important tool in the landscape of NIK inhibitors. Its development parallels a growing interest in targeting the non-canonical NF-κB pathway for therapeutic intervention. The compound's ability to recapitulate effects similar to those of belimumab (an approved anti-BAFF biologic for SLE) offers potential advantages of small molecule therapy, including oral administration and potentially different safety profiles .
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